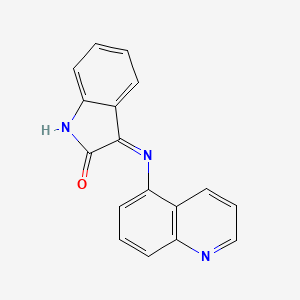
3-(5-quinolinylimino)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-5-ylimino)indolin-2-one is a heterocyclic compound that features both quinoline and indolinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-5-ylimino)indolin-2-one typically involves the condensation of quinoline derivatives with indolinone precursors. One common method includes the reaction of quinoline-5-carbaldehyde with indolin-2-one in the presence of a suitable catalyst under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3-(Quinolin-5-ylimino)indolin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
3-(Quinolin-5-ylimino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and indolinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and indolinone products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and organometallic reagents.
Major Products
The major products formed from these reactions include various substituted quinoline and indolinone derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
作用機序
The mechanism of action of 3-(Quinolin-5-ylimino)indolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase IV, which is essential for DNA replication in bacteria, leading to antimicrobial effects. Additionally, the compound can induce oxidative stress in cells by generating reactive oxygen species, contributing to its anticancer activity .
類似化合物との比較
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its anti-inflammatory activity.
3-(Naphthalen-1-ylimino)indolin-2-one: Exhibits antimicrobial properties.
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one: Effective against Staphylococcus aureus.
Uniqueness
3-(Quinolin-5-ylimino)indolin-2-one is unique due to its dual presence of quinoline and indolinone moieties, which confer distinct chemical reactivity and biological activity. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds .
特性
CAS番号 |
21231-49-2 |
|---|---|
分子式 |
C17H11N3O |
分子量 |
273.29 g/mol |
IUPAC名 |
3-quinolin-5-ylimino-1H-indol-2-one |
InChI |
InChI=1S/C17H11N3O/c21-17-16(12-5-1-2-7-15(12)20-17)19-14-9-3-8-13-11(14)6-4-10-18-13/h1-10H,(H,19,20,21) |
InChIキー |
FEMNWLUUNIQGHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC4=C3C=CC=N4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


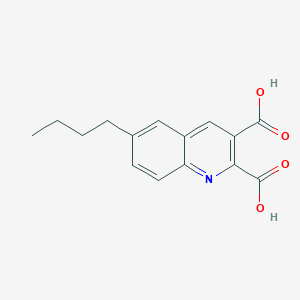

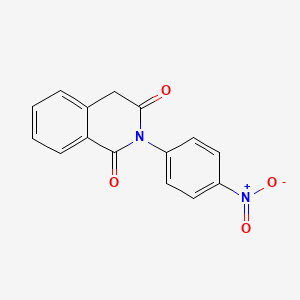

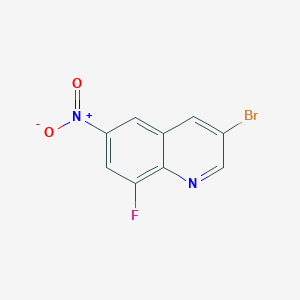
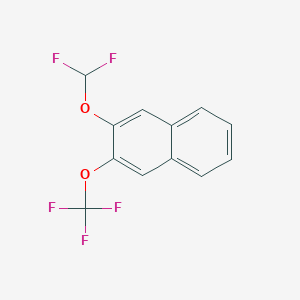
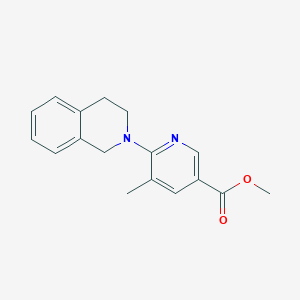

![1-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]methanamine](/img/structure/B11846517.png)


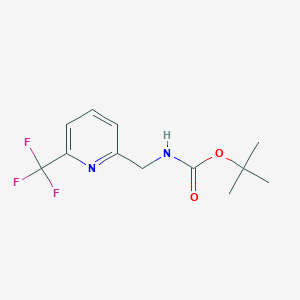
![2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846532.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11846536.png)
